Methyl 7-Bromo-2,3-dihydrobenzofuran-4-carboxylate
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Overview
Description
Methyl 7-Bromo-2,3-dihydrobenzofuran-4-carboxylate is a chemical compound belonging to the benzofuran family.
Preparation Methods
The synthesis of Methyl 7-Bromo-2,3-dihydrobenzofuran-4-carboxylate typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzaldehyde and bromoacetic acid.
Formation of Benzofuran Ring: The key step involves the formation of the benzofuran ring through a cyclization reaction.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Methyl 7-Bromo-2,3-dihydrobenzofuran-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form the corresponding dihydrobenzofuran derivative using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the benzofuran ring can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 7-Bromo-2,3-dihydrobenzofuran-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimicrobial and anticancer drugs.
Biological Studies: It serves as a probe molecule for studying biological pathways and mechanisms, including enzyme inhibition and receptor binding.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of Methyl 7-Bromo-2,3-dihydrobenzofuran-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors involved in disease pathways . The bromine atom and the carboxylate group play crucial roles in its interaction with biological targets, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Methyl 7-Bromo-2,3-dihydrobenzofuran-4-carboxylate can be compared with other benzofuran derivatives, such as:
Methyl 4-Acetamido-5-Chloro-2,3-dihydrobenzofuran-7-carboxylate: This compound has a similar structure but contains an acetamido and a chloro group instead of a bromo group.
Methyl 4-Methyl-2-Oxo-3,4-dihydrodibenzo[b,d]furan-4a(2H)-carboxylate: This derivative features a dibenzofuran core with a methyl and oxo group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9BrO3 |
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Molecular Weight |
257.08 g/mol |
IUPAC Name |
methyl 7-bromo-2,3-dihydro-1-benzofuran-4-carboxylate |
InChI |
InChI=1S/C10H9BrO3/c1-13-10(12)7-2-3-8(11)9-6(7)4-5-14-9/h2-3H,4-5H2,1H3 |
InChI Key |
GAOMLXNKCBLNHY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CCOC2=C(C=C1)Br |
Origin of Product |
United States |
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